Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate
Description
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate is a pyridine derivative characterized by a trifluoromethyl group at position 3, a chlorine atom at position 2, and an ethyl acetate moiety at position 5 of the pyridine ring. This compound belongs to a class of halogenated trifluoromethylpyridines, which are widely utilized in agrochemical and pharmaceutical industries due to their bioactivity and stability. The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the chlorine atom contributes to electrophilic reactivity, making the compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9ClF3NO2 |
|---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
ethyl 2-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)4-6-3-7(10(12,13)14)9(11)15-5-6/h3,5H,2,4H2,1H3 |
InChI Key |
VKNMLPHZPZAINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(N=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
This method, described in CN111004170A , employs ethyl cyanoacetate and 2,3-dichloro-5-(trifluoromethyl)pyridine as starting materials. The synthesis proceeds through three stages:
- Condensation : Ethyl cyanoacetate reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in methanol or dimethylformamide (DMF) under alkaline conditions (sodium methoxide or potassium carbonate). Tetramethylammonium chloride or 18-crown-6 serves as a phase-transfer catalyst.
- Hydrogenation : The intermediate, ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyanoacetate, undergoes catalytic hydrogenation using palladium-carbon (Pd/C) and ammonia.
- Cyclization and Acidification : The reduced product is treated with hydrochloric acid in DMF at 110°C to yield the final compound.
Optimization and Yield
- Catalyst Efficiency : Pd/C loading at 5% achieves 95% conversion in hydrogenation.
- Solvent Impact : Methanol minimizes side reactions during condensation, while DMF enhances cyclization kinetics.
- Yield : 73–75% overall yield with ≥98% purity.
Reduction-Dechlorination of Trichloropyridine Derivatives
Reaction Pathway
CN112159350A outlines a method starting from 2,3,6-trichloro-5-trifluoromethylpyridine. Key steps include:
- Reductive Dechlorination : The substrate reacts with hydrogen in lower aliphatic alcohols (methanol, ethanol) using copper-based catalysts (e.g., CuI, CuBr).
- Selectivity Control : Temperature (–10–65°C) and hydrogen pressure (0.1–2.0 MPa) prevent over-reduction.
- Purification : Distillation and recrystallization isolate the product.
Industrial Advantages
- Scalability : Single-step reaction reduces equipment requirements.
- Byproduct Utilization : Unreacted starting material is recovered and reused.
- Yield : 95% selectivity for the target compound.
Ullmann Coupling with Halogenated Pyridines
Reaction Pathway
A modified Ullmann coupling (CN102977010A ) synthesizes pyridine ethers:
- Coupling : 3-Fluoro-5-chloro-2-bromopyridine reacts with 2-(4-hydroxyphenoxy)propionate in toluene or tetrahydrofuran (THF) using CuI or Cu₂O.
- Esterification : The intermediate is esterified with ethanol under acidic conditions.
Key Parameters
- Catalyst Loading : 5–10 mol% CuI ensures complete conversion.
- Temperature : 60–130°C accelerates aryl-oxygen bond formation.
- Yield : 93–95%.
Borane-Mediated Reduction of Cyano Intermediates
Reaction Pathway
CN112552231B utilizes 2-cyano-3-chloro-5-trifluoromethylpyridine:
- Borane Reduction : The nitrile group is reduced to an amine using borane-tetrahydrofuran (BH₃·THF) at –10–0°C.
- Esterification : The amine intermediate is acetylated with ethyl chloroacetate.
Challenges and Solutions
- Side Reactions : Excess methanol quenches residual borane, preventing over-reduction.
- Yield : 89.7% with 98.5% purity.
Comparative Analysis of Methods
Critical Considerations in Process Design
Solvent Selection
Catalyst Recovery
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alkoxides, and thiols.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amine substitution | Aliphatic amines, K₂CO₃, DMF, 80–100°C | Pyridine derivatives with amino substituents |
| Alkoxy substitution | Sodium methoxide, ethanol, reflux | Methoxy-substituted pyridines |
Key Insight : The trifluoromethyl group enhances the electrophilicity of the adjacent chloro atom, accelerating substitution rates compared to non-fluorinated analogs.
Hydrolysis Reactions
The ester group undergoes hydrolysis to yield carboxylic acids under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (conc.), H₂O, reflux | 2-Chloro-3-(trifluoromethyl)pyridine-5-acetic acid |
| Basic hydrolysis | NaOH, H₂O/EtOH, 60°C | Sodium salt of the corresponding acid |
Application : Hydrolysis products serve as intermediates for synthesizing amides or conjugates with bioactive molecules.
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acids, K₂CO₃ | Biaryl pyridine derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amines | Aminated pyridines with retained trifluoromethyl group |
Notable Finding : The trifluoromethyl group improves coupling efficiency by stabilizing transition states through electron-withdrawing effects.
Reduction and Oxidation
Selective reduction or oxidation of functional groups expands synthetic utility.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ester reduction | LiAlH₄, THF, 0°C → RT | 2-Chloro-3-(trifluoromethyl)pyridine-5-ethanol |
| Pyridine ring oxidation | mCPBA, CH₂Cl₂, RT | N-Oxide derivatives (limited yield) |
Challenges : Over-reduction of the pyridine ring is a concern, requiring careful stoichiometric control.
Heterocyclic Functionalization
The pyridine nitrogen can be alkylated or protonated to modulate electronic properties.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| N-Alkylation | Methyl iodide, NaH, DMF | N-Methylpyridinium salts |
| Acidic protonation | H₂SO₄, RT | Protonated pyridinium intermediates |
Mechanistic Note : Protonation enhances electrophilicity at the 4-position, directing further substitutions.
Role in Medicinal Chemistry
Derivatives synthesized via these reactions exhibit biological activity:
Scientific Research Applications
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively . The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Ethyl 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-2-{[(4-Fluorophenyl)Methyl]Carbamoyl}Acetate (CAS 478063-75-1)
- Structure : Features a carbamoyl group linked to a 4-fluorobenzyl substituent on the acetate chain.
- Molecular Formula : C₁₈H₁₅ClF₄N₂O₃ (Molar Mass: 418.77 g/mol) .
Ethyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-2,2-Difluoroacetate (CAS 1431842-79-3)
- Structure : Contains two fluorine atoms on the acetate’s α-carbon instead of hydrogen.
- Molecular Formula: C₁₀H₇ClF₅NO₂ (Molar Mass: 303.61 g/mol) .
Methyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Acetate (CAS 885949-63-3)
Physical and Chemical Properties
*Predicted values based on structural analogs; †Estimated range; ‡Derived from acetic acid analog .
Biological Activity
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
This compound is characterized by:
- Chloro Group : Enhances electrophilicity.
- Trifluoromethyl Group (-CF₃) : Increases lipophilicity and membrane penetration.
- Acetate Moiety : Contributes to reactivity.
The molecular formula is with a molecular weight of approximately 267.63 g/mol. The presence of the trifluoromethyl group significantly impacts the compound's stability and interaction with biological membranes, which is crucial for its therapeutic potential .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Compounds with similar structures have been shown to inhibit specific bacterial and fungal pathogens. The electron-withdrawing nature of the trifluoromethyl and chloro groups enhances the compound's ability to disrupt microbial cell functions.
Case Study: Antichlamydial Activity
A study highlighted that derivatives containing a trifluoromethyl group displayed significant antichlamydial activity. This compound may serve as a lead compound for developing new antichlamydial agents, especially when optimized through structural modifications .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . Initial findings suggest that it may inhibit enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within metabolic pathways. The strategic placement of the chloro and trifluoromethyl groups likely enhances binding affinity and specificity towards these targets, facilitating modulation of biological responses .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals the importance of the trifluoromethyl substituent in enhancing biological activity:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | Significant | Potential | Strong electron-withdrawing properties |
| Ethyl 2-chloro-4-fluoropyridine | Moderate | Limited | Lacks trifluoromethyl group |
| Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate | High | Moderate | Similar structure; enhanced potency due to CF₃ group |
Future Research Directions
Further studies are essential to fully elucidate the mechanisms underlying the biological activity of this compound. Research should focus on:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Structural Modifications : To enhance activity against specific pathogens or inflammatory conditions.
- Mechanistic Studies : To clarify interactions with biological targets.
Q & A
Q. How is the compound utilized in developing fluorinated liquid crystals or polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
